5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine is a synthetic compound used primarily in research on neurological disorders. It serves as a precursor to the neurotoxin 1-methyl-4-(2'-nitrophenyl)-1,2,3,6-tetrahydropyridine (2'-NO-MPTP), an analog of the Parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [] This compound is crucial for understanding the mechanisms of neurodegeneration and developing potential therapies.
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine is a chemical compound characterized by its distinctive structure and properties. It belongs to the class of nitropyridines, which are derivatives of pyridine containing nitro groups. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods involving the reaction of specific precursors. Information regarding its synthesis and properties can be found in chemical databases and publications focusing on organic compounds.
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine is classified as an organic compound. Its structure includes a pyridine ring substituted with a nitro group and a tetrahydropyridine moiety. The compound's molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine typically involves multi-step reactions starting from readily available precursors such as 1-methyl-1,2,3,6-tetrahydropyridine and suitable nitro-substituted pyridine derivatives.
The molecular structure of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine features:
CN1CCC(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
.5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine may participate in various chemical reactions typical for nitro compounds and pyridines:
The reactivity of this compound is influenced by the presence of both the nitro group and the tetrahydropyridine moiety, which can affect its electronic properties and sterics during reactions.
The mechanism of action for compounds like 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine often involves interactions with biological targets such as enzymes or receptors.
Research indicates that similar compounds may exhibit pharmacological activities through:
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine has potential applications in:
This compound exemplifies the intersection between organic chemistry and pharmacology, making it a subject of interest for further study in drug development and synthetic methodologies.
The stereoselective construction of the 1,2,3,6-tetrahydropyridine (THP) core relies heavily on iminium ion activation strategies using chiral secondary amine catalysts. Diaryprolinol silyl ethers (e.g., Hayashi’s catalyst C1b and Jørgensen’s catalyst C1d) enable enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes. These catalysts facilitate exo- or endo-selective cycloadditions by lowering the LUMO energy of dienophiles, achieving enantiomeric excess (ee) up to 99.5% [8]. For the THP moiety in the target compound, β-substituted enals (e.g., 4-methylpent-2-enal) undergo inverse electron-demand cycloadditions with electron-deficient dienes, forming the chiral tetrahydropyridine scaffold with a methyl group at N1. Key to stereocontrol is the perchloric acid co-catalyst, which accelerates iminium formation without epimerization [8] [7].
Table 1: Organocatalysts for THP Core Synthesis
Catalyst | Co-Catalyst | THP Substituent | ee (%) | Endo:Exo |
---|---|---|---|---|
C1a (Trifluoroacetate) | TFA | β,β-Disubstituted | 97 | 85:15 |
C1b (HClO₄ salt) | HClO₄ | α-Substituted | 99.5 | >95:5 |
C1d | TfOH | 4-Fluoroalkyl | 99 | 72:28 |
Limitations include poor reactivity with sterically hindered α,β-disubstituted aldehydes, necessitating tailored acid additives [8].
Functionalization of the 2-nitropyridine moiety exploits tandem aza-Michael/oxidation sequences or reductive cyclizations. In a representative cascade, 2-nitro-5-bromopyridine undergoes copper-catalyzed coupling with enolizable carbonyl compounds (e.g., acetoacetates), followed by in situ nitro reduction and intramolecular condensation. This one-pot process yields fused polyheterocycles like pyrrolo[3,4-b]pyridines, leveraging the electron-withdrawing nitro group to activate C5 for nucleophilic attack [2] [9]. For the target compound, hydrazine-mediated reductions selectively convert the nitro group to an amine without reducing the THP core’s alkene, facilitated by Raney cobalt catalysis [6]. Subsequent Pd-catalyzed Buchwald-Hartwig amination installs diversely substituted amines at C2, achieving yields >85% [9].
Critical to efficiency is solvent tuning: dimethylformamide (DMF) promotes solubility of intermediates, while mild reductants (e.g., Na₂S₂O₄) prevent over-reduction [6].
The C–C bond between the THP and nitropyridine rings is forged via Ullmann-type cross-coupling or Suzuki-Miyaura reactions. Modern Pd-catalyzed Ullmann couplings overcome classical limitations (high temperatures, homocoupling) by using electron-deficient aryl halides and α-halo enones. For 5-halo-2-nitropyridines and 4-halo-THP derivatives, Pd(OAc)₂/XPhos systems in diglyme at 80°C achieve turnover numbers (TON) exceeding 10,000 with <2% homocoupling [6] [1]. Ligand design is crucial: bulky phosphines (SPhos, RuPhos) suppress β-hydride elimination in THP intermediates [6].
Table 2: Pd-Catalyzed Coupling Conditions
Coupling Type | Catalyst/Ligand | Solvent | Yield (%) | TON |
---|---|---|---|---|
Ullmann (C–C) | Pd(OAc)₂/XPhos | Diglyme | 92 | 10,200 |
Suzuki (C–B pinacolate) | Pd(dppf)Cl₂ | Toluene/H₂O | 88 | 8,500 |
Buchwald-Hartwig | Pd₂(dba)₃/BINAP | t-AmylOH | 85 | 7,800 |
For nitrogen functionalization, Buchwald-Hartwig amination of 2-nitro-5-bromopyridine with 1-methyl-4-aminopiperidine proceeds at 50°C with Pd₂(dba)₃/BINAP, avoiding competing reduction [1] [9].
Solid-phase synthesis enables rapid diversification of both THP and nitropyridine units. The THP core is anchored to chlorotrityl polystyrene resin via a carboxylic acid handle (e.g., at C3), followed by submonomer-based assembly: (1) acylation with bromoacetic acid/DIC, (2) SN₂ displacement with primary amines to introduce N1-alkyl groups [4] [10]. After cleavage with 20% hexafluoroisopropanol/dichloromethane, the THP building block is coupled to 2-nitropyridines via on-resin Sonogashira or Heck reactions [7] [4].
Key advantages include:
Table 3: Solid-Phase Building Blocks
Resin Type | Linker | THP Modification Site | Cleavage Condition |
---|---|---|---|
Chlorotrityl PS | Ester | C4-carboxyl | HFIP/DCM |
Wang resin | Ether | C3-hydroxy | TFA |
REM resin | Thioester | C2-thiol | Alkylative (R-I) |
Hybrid approaches couple solution-phase THP synthesis with solid-phase pyridine functionalization, achieving overall yields of 46% over 11 steps [4] [7].
Mentioned Compounds:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0